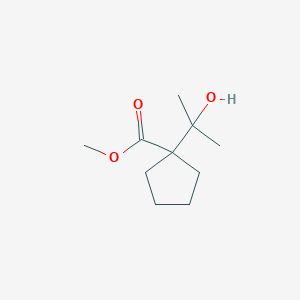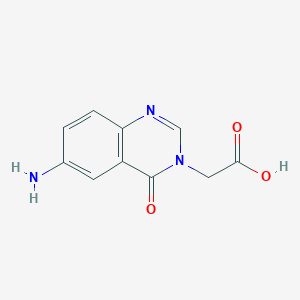
Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C₉H₁₆O₃ It is a cyclopentane derivative featuring a methyl ester group and a hydroxypropan-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate typically involves the esterification of cyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The hydroxypropan-2-yl group can be introduced through a subsequent reaction with an appropriate alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the esterification and subsequent functionalization steps.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Hydrochloric acid for halogenation, sodium hydroxide for deprotonation.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cyclopentane-1-carboxylate: Lacks the hydroxypropan-2-yl group, making it less versatile in chemical reactions.
1-(2-Hydroxypropan-2-yl)cyclopentane-1-carboxylic acid: The free acid form, which has different solubility and reactivity properties.
Cyclopentane-1,2-dicarboxylate derivatives: Contain additional carboxylate groups, leading to different chemical behavior.
Propriétés
Numéro CAS |
62484-77-9 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-9(2,12)10(8(11)13-3)6-4-5-7-10/h12H,4-7H2,1-3H3 |
Clé InChI |
MZHKPEFRZIPZGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1(CCCC1)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B13611697.png)
![7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B13611703.png)



![2-[5-(2-Methylcyclopropyl)furan-2-YL]ethan-1-amine](/img/structure/B13611722.png)
![Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13611729.png)



![Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate](/img/structure/B13611755.png)

